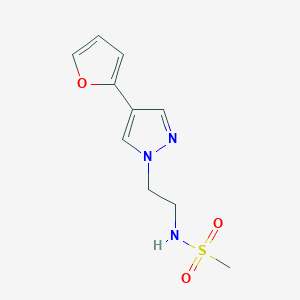

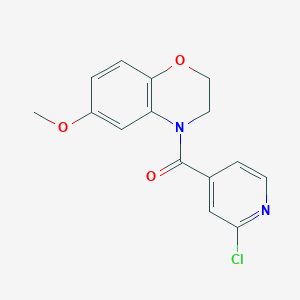

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that contains a furan ring, which is a five-membered heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

科学的研究の応用

Green Chemistry Applications

Shinde and Rode (2017) developed a clean, high-yield synthesis method for furylmethane derivatives using a two-phase system that includes –SO3H functionalized ionic liquids. This method significantly suppresses polymer formation, increasing the yield of furylmethane derivatives, including those related to furan compounds (Shinde & Rode, 2017).

Organometallic Chemistry

Pittard et al. (2004) explored the reactions of TpRu(CO) (NCMe) (Me) with heteroaromatic substrates, demonstrating carbon−hydrogen bond activation at the 2-position of furan to produce methane and TpRu(CO)(NCMe)(aryl) derivatives. This work highlights the potential of using furan derivatives in catalytic processes (Pittard et al., 2004).

Carbonic Anhydrase Inhibition

Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones and investigated their inhibition activities against carbonic anhydrase I (hCA I). They found that compounds containing electron-withdrawing groups exhibited higher inhibition effects on hCA I isoenzyme, pointing to potential therapeutic applications (Gündüzalp et al., 2016).

Synthesis of Glycosyl Methanesulfonates

D’Angelo and Taylor (2016) reported on the regio- and stereoselective couplings of glycosyl methanesulfonates with partially protected pyranoside and furanoside acceptors. This method provides a novel approach for the synthesis of disaccharides, highlighting the versatility of methanesulfonate derivatives in synthetic chemistry (D’Angelo & Taylor, 2016).

Novel Ligands for Metal Coordination

Jacobs et al. (2013) explored the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. These derivatives were studied as prospective ligands for metal coordination, contributing to our understanding of their structural properties and potential in coordination chemistry (Jacobs et al., 2013).

特性

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-17(14,15)12-4-5-13-8-9(7-11-13)10-3-2-6-16-10/h2-3,6-8,12H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRSVJLPTWFFJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-2-chloro-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]propanamide](/img/structure/B2953188.png)

![2-(4-fluorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2953189.png)

![5-(4-phenoxyphenyl)-5H-thieno[2,3-c]pyrrole](/img/structure/B2953191.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2953192.png)

![1-[3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-methyl-1,4-diazepane](/img/structure/B2953196.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2953204.png)

![2-{[3-(2-methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}-7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2953205.png)

![N-(2,4-dimethoxyphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2953206.png)